molecular formula C9H8Br2O2 B2843043 Methyl 2-bromo-2-(2-bromophenyl)acetate CAS No. 43063-97-4

Methyl 2-bromo-2-(2-bromophenyl)acetate

Cat. No.: B2843043
CAS No.: 43063-97-4
M. Wt: 307.969
InChI Key: VZMMSUIICCIPQY-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(2-bromophenyl)acetate: is an organic compound with the molecular formula C9H9BrO2. It is a derivative of acetic acid where the hydrogen atoms are substituted with bromine and phenyl groups. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-2-(2-bromophenyl)acetate can be synthesized through the bromination of methyl 2-phenylacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-2-(2-bromophenyl)acetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Reduction: The compound can be reduced to form methyl 2-phenylacetate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.

    Oxidation: Performed in aqueous or organic solvents depending on the oxidizing agent used.

Major Products:

    Nucleophilic Substitution: Produces derivatives such as methyl 2-hydroxy-2-(2-bromophenyl)acetate.

    Reduction: Yields methyl 2-phenylacetate.

    Oxidation: Forms 2-bromo-2-(2-bromophenyl)acetic acid.

Scientific Research Applications

Methyl 2-bromo-2-(2-bromophenyl)acetate is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Methyl 2-bromoacetate: Similar in structure but lacks the phenyl group, making it less stable and less reactive in certain reactions.

    Ethyl 2-bromo-2-(2-bromophenyl)acetate: An ethyl ester analog with similar reactivity but different physical properties.

    Phenylmagnesium bromide: A Grignard reagent used in similar types of reactions but with different reactivity and applications.

Uniqueness: Methyl 2-bromo-2-(2-bromophenyl)acetate is unique due to the presence of both bromine and phenyl groups, which enhance its reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.

Properties

IUPAC Name

methyl 2-bromo-2-(2-bromophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMMSUIICCIPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43063-97-4
Record name methyl 2-bromo-2-(2-bromophenyl)acetate
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